

Spectroscopic Analysis of 2-Isopropoxy-5methylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	2-Isopropoxy-5-methylaniline	
Cat. No.:	B7824645	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of **2-Isopropoxy-5-methylaniline**. Due to the limited availability of experimental spectroscopic data in public domains, this document focuses on predicted spectroscopic values for Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). Furthermore, it outlines detailed, generalized experimental protocols for the spectroscopic analysis of aniline derivatives, offering a practical framework for researchers. This guide is intended to serve as a valuable resource for the characterization of **2-Isopropoxy-5-methylaniline** and related compounds in research and development settings.

Introduction

2-Isopropoxy-5-methylaniline is an aromatic amine with potential applications in medicinal chemistry and materials science. Accurate spectroscopic characterization is fundamental to confirming its molecular structure, assessing its purity, and understanding its chemical behavior. This guide addresses the current gap in publicly available experimental spectroscopic data by presenting high-quality predicted data and standardized analytical protocols.

Predicted Spectroscopic Data



Experimental spectroscopic data for **2-Isopropoxy-5-methylaniline** (CAS: 69676-24-0) and its hydrochloride salt (CAS: 1190021-87-4) are not readily available in public spectral databases. The following tables summarize the predicted spectroscopic data obtained from computational models and spectral prediction tools.

Predicted ¹H and ¹³C NMR Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR chemical shifts for **2-Isopropoxy-5-methylaniline** are presented in Table 1 and Table 2, respectively. These predictions were generated using online NMR prediction tools.

Table 1: Predicted ¹H NMR Spectral Data for **2-Isopropoxy-5-methylaniline**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~6.7-6.9	Multiplet	3H	Aromatic protons
~4.5	Septet	1H	-OCH(CH ₃) ₂
~3.5	Broad Singlet	2H	-NH ₂
~2.2	Singlet	3H	Ar-CH₃
~1.3	Doublet	6H	-OCH(CH₃)₂

Table 2: Predicted ¹³C NMR Spectral Data for **2-Isopropoxy-5-methylaniline**



Chemical Shift (ppm)	Assignment
~145	C-O
~135	C-N
~130	Aromatic C-CH₃
~120	Aromatic CH
~115	Aromatic CH
~110	Aromatic CH
~70	-OCH(CH ₃) ₂
~22	-OCH(CH ₃) ₂
~20	Ar-CH₃

Predicted Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for **2-Isopropoxy-5-methylaniline** are listed in Table 3.

Table 3: Predicted IR Absorption Bands for 2-Isopropoxy-5-methylaniline

Wavenumber (cm ^{−1})	Intensity	Functional Group Assignment
3450-3300	Medium	N-H stretch (Amine)
3100-3000	Medium	C-H stretch (Aromatic)
2980-2850	Strong	C-H stretch (Aliphatic)
1620-1580	Strong	C=C stretch (Aromatic)
1520-1480	Strong	N-H bend (Amine)
1250-1200	Strong	C-O stretch (Aryl ether)
1100-1000	Strong	C-O stretch (Isopropyl ether)
		·



Predicted Mass Spectrometry (MS) Data

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. The predicted major fragments for **2-Isopropoxy-5-methylaniline** under electron ionization (EI) are presented in Table 4.

Table 4: Predicted Mass Spectrometry Fragmentation for 2-Isopropoxy-5-methylaniline

m/z	Predicted Fragment Ion
165	[M] ⁺ (Molecular Ion)
150	[M - CH ₃] ⁺
122	[M - C ₃ H ₇] ⁺
107	[M - C ₃ H ₇ O] ⁺

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of aniline derivatives, which can be adapted for **2-Isopropoxy-5-methylaniline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the sample's solubility. Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the solvent does not contain one.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Data Acquisition:
 - Acquire a ¹H NMR spectrum, ensuring an adequate number of scans to achieve a good signal-to-noise ratio.
 - Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required.



- If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to aid in structural elucidation.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts relative to the reference standard.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - For liquids: Place a drop of the neat liquid between two salt plates (e.g., KBr, NaCl) to form a thin film.
 - For solids: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a translucent disk. Alternatively, a mull can be prepared by grinding the solid with a mulling agent (e.g., Nujol).
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample holder (for liquids) or a pure KBr pellet/mulling agent to subtract from the sample spectrum.
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

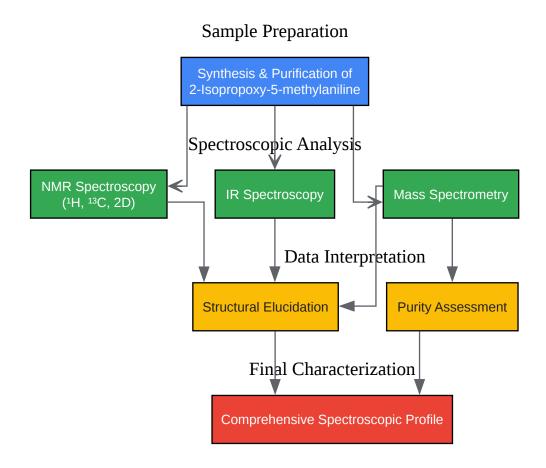
- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., methanol, acetonitrile).
- Instrumentation: Employ a mass spectrometer with a suitable ionization source (e.g., Electron Ionization EI, Electrospray Ionization ESI). For aniline derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source is common.
- Data Acquisition:



- If using GC-MS, inject the sample onto a GC column to separate it from any impurities before it enters the mass spectrometer.
- Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.
- Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze
 the fragmentation pattern to gain structural information and confirm the identity of the
 compound.

Workflow for Spectroscopic Analysis

The logical workflow for the complete spectroscopic characterization of a compound like **2- Isopropoxy-5-methylaniline** is illustrated in the following diagram.



Click to download full resolution via product page

Caption: Workflow for the spectroscopic characterization of **2-Isopropoxy-5-methylaniline**.



Conclusion

This technical guide provides essential predicted spectroscopic data and standardized experimental protocols for the analysis of **2-Isopropoxy-5-methylaniline**. While experimental data remains to be publicly documented, the information presented herein offers a robust starting point for researchers and professionals in the fields of chemistry and drug development. The provided workflows and data tables are designed to facilitate the unambiguous characterization of this and structurally related molecules.

 To cite this document: BenchChem. [Spectroscopic Analysis of 2-Isopropoxy-5-methylaniline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7824645#spectroscopic-data-of-2-isopropoxy-5-methylaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com